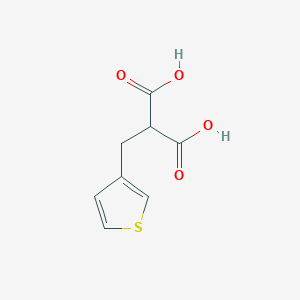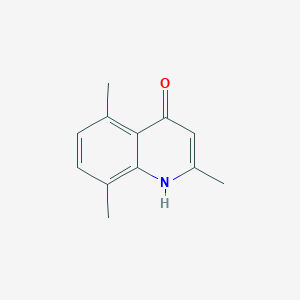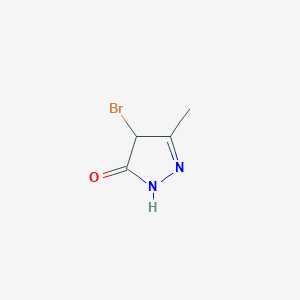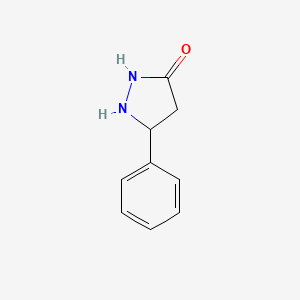
1-(Tert-butyl)-4-iodobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(Tert-butyl)-4-iodobenzene has been explored through various methodologies. A notable method involves the preparation from tert-butylbenzene or 4-tert-butylbenzoic acid, yielding 42.1% and 29.4% respectively, indicating that the tert-butylbenzene-based method is more efficient due to simpler procedures and lower cost (Yang Yu-ping, 2005).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis Methods : A study demonstrates the synthesis of 4-tert-butyl-iodobenzene from tert-butylbenzene or 4-tert-butylbenzoic acid, with the former method showing higher efficiency (Yang, 2005).
- Aminocarbonylation Reactions : Research on iodobenzene derivatives, including those with a tert-butyl substituent, shows their utility in aminocarbonylation reactions using tert-butylamine, with variations in reactivity based on the substituents (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).
- Oxidative Transformations : A study discusses the use of bis(tert-butylperoxy)iodobenzene for the oxidation of alkyl esters and amides (Zhao, Yim, Tan, & Yeung, 2011).
Material Science and Polymer Chemistry
- Polymer Synthesis : Research on novel polyimides derived from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene shows these polymers have low dielectric constants, high thermal stability, and excellent solubility, making them useful for various applications (Chern & Tsai, 2008).
- Ortho-Linked Polyamides : Polyamides synthesized from derivatives of 4-tert-butylcatechol, including 1,2-bis(4-carboxyphenoxy)-4-tert-butylbenzene and 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene, exhibit high thermal stability and are soluble in a variety of polar solvents (Hsiao, Yang, & Chen, 2000).
Organic Chemistry and Catalysis
- Palladium-Catalyzed Synthesis : A study demonstrates the use of 1-(tert-butyl)-2-iodobenzene in palladium-catalyzed C(sp3)-H amination reactions for the synthesis of indolines, important in pharmaceutical research (Sun, Wu, Qi, Ji, Cheng, & Zhang, 2019).
- Inclusion Compounds : Research on 1-tert-butyl-4-iodobenzene reveals its role in forming incommensurate thiourea inclusion compounds, a novel discovery in the field of crystallography (Palmer, Kariuki, Muppidi, Hughes, & Harris, 2011).
Mecanismo De Acción
Target of Action
It is known that tert-butyl groups in general can influence electrophilic aromatic substitution reactions .
Mode of Action
Tert-butyl groups are known to undergo reactions involving carbon-carbon hyperconjugation . In this mechanism, a carbocation is formed as a high-energy intermediate, and this species bonds immediately to nearby nucleophiles .
Biochemical Pathways
The tert-butyl group has implications in biosynthetic and biodegradation pathways . It is also known that tert-butyl groups can undergo reactions leading to the formation of isobutylene .
Pharmacokinetics
The optimization of potency and in vitro pharmacokinetic parameters has been discussed in the context of other compounds .
Result of Action
Tert-butyl groups have been associated with neuroprotective effects in certain brain diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Tert-butyl)-4-iodobenzene. For example, the solvent used can affect the stability of tert-butyl cations . Additionally, environmental risk assessments can be performed to understand the impact of solvent emissions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-tert-butyl-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVIVQDHNKQWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189306 | |
| Record name | 4-t-Butyliodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-4-iodobenzene | |
CAS RN |
35779-04-5 | |
| Record name | 1-tert-Butyl-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35779-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-t-Butyliodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035779045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-t-Butyliodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-(Tert-butyl)-4-iodobenzene interesting in terms of inclusion compound formation?
A1: 1-(Tert-butyl)-4-iodobenzene is notable for its ability to form a unique type of inclusion compound with thiourea. This compound exhibits an incommensurate relationship between the repeating units of the host (thiourea) and the guest (1-(Tert-butyl)-4-iodobenzene) along the tunnel axis of the structure. [] This means the two components do not have a simple, whole-number ratio in their repeating distances, making it the first reported example of an incommensurate thiourea inclusion compound. [] This discovery has implications for understanding the factors influencing host-guest interactions and the potential for designing novel materials with tailored properties.
Q2: What techniques were used to study the 1-(Tert-butyl)-4-iodobenzene/thiourea inclusion compound?
A2: Researchers utilized X-ray diffraction techniques to study the structural properties of the 1-(Tert-butyl)-4-iodobenzene/thiourea inclusion compound. [] This method allowed them to determine the arrangement of molecules within the crystal lattice and identify the incommensurate relationship between the host and guest components.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



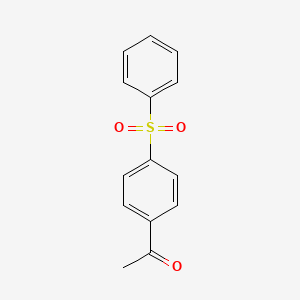
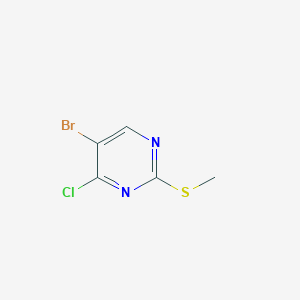

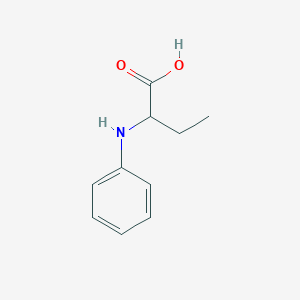
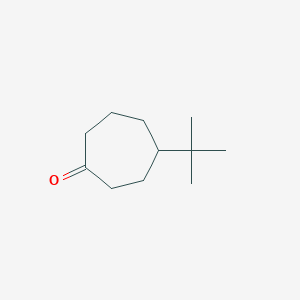
![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)



